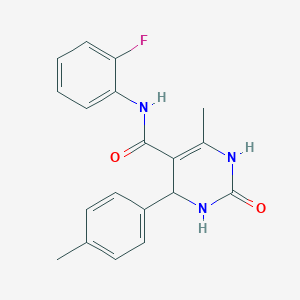

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

"N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-keto ester, and urea/thiourea . Structurally, it features a 2-fluorophenyl group on the carboxamide moiety, a p-tolyl (4-methylphenyl) group at the 4-position, and a methyl group at the 6-position of the pyrimidine core. This scaffold is recognized for its pharmacological versatility, with modifications at these positions influencing bioactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-11-7-9-13(10-8-11)17-16(12(2)21-19(25)23-17)18(24)22-15-6-4-3-5-14(15)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFKLQSTNYHGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

1. Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the Biginelli reaction, which allows for the formation of tetrahydropyrimidines. The structural characteristics of this compound include:

- Functional Groups : It contains an amide group (-CONH2), a pyrimidine ring, and aromatic substituents.

- Molecular Formula : C19H18FN3O2

- IUPAC Name : N-(2-fluorophenyl)-6-methyl-4-(p-tolyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, a study focused on similar compounds showed inhibitory activity against HIV-1 integrase with an IC50 value of 0.65 µM for the most active derivative . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with various enzymes involved in metabolic pathways. The fluorine atom in the structure enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer effects of pyrimidine derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in various cancer cell lines. For example, it has shown effectiveness in inducing G2/M cell cycle arrest in MGC-803 cells .

The biological activity of N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes or receptors.

- Cell Cycle Modulation : The compound can induce cell cycle arrest and promote apoptotic pathways in cancer cells.

4. Case Studies and Research Findings

5.

N-(2-Fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrates promising biological activities that warrant further investigation. Its potential as an antiviral agent and enzyme inhibitor presents opportunities for developing new therapeutic agents. Continued research is necessary to elucidate its mechanisms of action and to explore its efficacy across different biological systems.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Perfluorophenyl at the 4-position () drastically reduces yield (1%) due to steric and electronic hindrance during cyclization.

- Thiocarbonyl vs. Oxo : Thioxo analogs (e.g., ) often exhibit higher yields (81%) compared to oxo derivatives, possibly due to enhanced reactivity of thiourea precursors.

- N-Aryl Diversity : Substitution at the carboxamide nitrogen (e.g., 2-fluorophenyl in the target vs. 3-chlorophenyl in ) alters electronic profiles, influencing binding interactions in biological targets.

Spectral and Analytical Data

IR and NMR spectra provide insights into functional group interactions and conformational stability:

Key Observations :

- Amide vs. Ester : The target’s carboxamide C=O stretch (~1700 cm⁻¹) would appear at a lower wavenumber than ester analogs (e.g., 1710 cm⁻¹ in ) due to resonance differences.

- Aromatic Environments : p-Tolyl groups (target) produce distinct $^1$H NMR signals (e.g., ~2.3 ppm for CH₃ and ~7.1–7.3 ppm for aryl protons), whereas electron-rich substituents like trimethoxyphenyl deshield adjacent protons (6.13 ppm).

Key Observations :

- Electron-Withdrawing Groups: The target’s 2-fluorophenyl group may enhance metabolic stability and target binding compared to non-halogenated analogs .

- Hydrophobic Substituents : p-Tolyl (target) and benzenesulfonamide groups improve membrane permeability but may reduce solubility.

- Thioxo Derivatives : Thioxo analogs (e.g., ) exhibit superior radical scavenging activity compared to oxo derivatives, likely due to enhanced electron delocalization.

Challenges and Contradictions

- Yield vs. Substituent Complexity : Highly substituted analogs (e.g., perfluorophenyl ) suffer from low yields, complicating scale-up.

- Activity-Structure Mismatches : Despite structural similarity, compounds like 10y and 11a target entirely different enzymes, underscoring the unpredictability of bioactivity based on substituents alone.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with fluorinated aryl ureas. Key steps include:

- Using a Biginelli-like reaction with p-tolyl-substituted aldehydes and fluorinated phenylcarboxamide derivatives.

- Optimizing solvent polarity (e.g., ethanol vs. THF) to control reaction kinetics and minimize side products.

- Temperature control (80–100°C) to balance yield and decomposition risks.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 80 | 65 | 98% |

| THF | 100 | 72 | 95% |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (6-methyl, δ ~2.1 ppm) and aromatic protons (2-fluorophenyl, δ ~7.2–7.5 ppm). Confirm tetrahydropyrimidine ring conformation via coupling constants (J = 4–6 Hz for axial-equatorial protons) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes (amide I/II bands at ~1650 cm⁻¹) to confirm carboxamide and oxo groups .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure and hydrogen-bonding networks?

- Methodological Answer :

- Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals.

- SHELX Workflow :

SHELXD : Index reflections and solve phase problem via dual-space methods.

SHELXL : Refine coordinates with anisotropic displacement parameters. Analyze hydrogen bonds (e.g., N–H···O=C) using CrystalExplorer for graph-set notation (e.g., R₂²(8) motifs) .

- Key Metrics :

- Dihedral Angles : Pyrimidine ring vs. p-tolyl (~12–15°) and 2-fluorophenyl (~85–90°) groups indicate steric constraints .

- Hydrogen Bonding : Intramolecular N4–H···N5 stabilizes the six-membered ring; intermolecular C–H···π interactions propagate along the c-axis .

Q. What methodologies assess bioactivity, and how are structure-activity relationships (SAR) analyzed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Testing : Use microdilution (MIC) against S. aureus and C. albicans. Compare with fluorinated pyrimidine analogs to identify substituent effects (e.g., 2-fluorophenyl enhances lipophilicity) .

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) via ELISA to evaluate anti-inflammatory potential.

- SAR Analysis :

- Electrostatic Maps : Compute Mulliken charges (DFT/B3LYP) to correlate 6-methyl substitution with electron density at C5-carboxamide.

- Pharmacophore Modeling : Identify critical H-bond acceptors (C=O) and hydrophobic regions (p-tolyl) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts across studies (e.g., δ for NH protons may vary by ±0.2 ppm due to solvent or concentration effects).

- Replicate Conditions : Reproduce reactions with strict control of anhydrous solvents and inert atmospheres to minimize hydrolysis of intermediates .

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]⁺) and rule out impurities .

Experimental Design Considerations

Q. What strategies minimize racemization during synthesis of chiral tetrahydropyrimidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric Biginelli reactions to induce enantioselectivity.

- Low-Temperature Quenching : Halt reactions at 0°C to stabilize intermediates and prevent epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.